molecular formula C12H10O4 B14172145 3-Hydroxy-4-(4-methoxy-2-methylphenyl)cyclobut-3-ene-1,2-dione CAS No. 921761-97-9

3-Hydroxy-4-(4-methoxy-2-methylphenyl)cyclobut-3-ene-1,2-dione

Cat. No.: B14172145
CAS No.: 921761-97-9
M. Wt: 218.20 g/mol
InChI Key: QIRTZENDBKIBIX-UHFFFAOYSA-N
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Description

3-Hydroxy-4-(4-methoxy-2-methylphenyl)cyclobut-3-ene-1,2-dione is an organic compound with a unique cyclobutene ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-4-(4-methoxy-2-methylphenyl)cyclobut-3-ene-1,2-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methoxy-2-methylphenylacetic acid with a suitable cyclizing agent. The reaction is carried out in the presence of a catalyst, such as a Lewis acid, under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-4-(4-methoxy-2-methylphenyl)cyclobut-3-ene-1,2-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Hydroxy-4-(4-methoxy-2-methylphenyl)cyclobut-3-ene-1,2-dione has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Hydroxy-4-(4-methoxy-2-methylphenyl)cyclobut-3-ene-1,2-dione involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Hydroxy-4-(4-methoxy-2-methylphenyl)cyclobut-3-ene-1,2-dione is unique due to its cyclobutene ring, which imparts distinct chemical and physical properties. This structural feature makes it a valuable compound for various applications, particularly in the synthesis of complex organic molecules and the study of cyclobutene derivatives .

Properties

CAS No.

921761-97-9

Molecular Formula

C12H10O4

Molecular Weight

218.20 g/mol

IUPAC Name

3-hydroxy-4-(4-methoxy-2-methylphenyl)cyclobut-3-ene-1,2-dione

InChI

InChI=1S/C12H10O4/c1-6-5-7(16-2)3-4-8(6)9-10(13)12(15)11(9)14/h3-5,13H,1-2H3

InChI Key

QIRTZENDBKIBIX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OC)C2=C(C(=O)C2=O)O

Origin of Product

United States

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